molecular formula C12H18ClNO B13289595 2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol

2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol

Cat. No.: B13289595
M. Wt: 227.73 g/mol
InChI Key: ONLRTCPHCLMFLY-UHFFFAOYSA-N
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Description

2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol is an organic compound with the molecular formula C12H18ClNO It is a derivative of butanol, featuring a chlorophenyl group and an amino group attached to the butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol typically involves the reaction of 3-chlorophenyl ethylamine with butanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques, such as automated reactors and in-line monitoring, are employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 2-{[1-(3-Chlorophenyl)ethyl]amino}butan-2-one.

    Reduction: Formation of 2-{[1-(3-Chlorophenyl)ethyl]amino}butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(3-Chlorophenyl)ethyl]amino}ethanol
  • 2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol
  • 2-{[1-(3-Chlorophenyl)ethyl]amino}pentan-1-ol

Uniqueness

2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol is unique due to its specific structural features, such as the butanol backbone and the presence of both a chlorophenyl group and an amino group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

2-[1-(3-chlorophenyl)ethylamino]butan-1-ol

InChI

InChI=1S/C12H18ClNO/c1-3-12(8-15)14-9(2)10-5-4-6-11(13)7-10/h4-7,9,12,14-15H,3,8H2,1-2H3

InChI Key

ONLRTCPHCLMFLY-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)C1=CC(=CC=C1)Cl

Origin of Product

United States

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